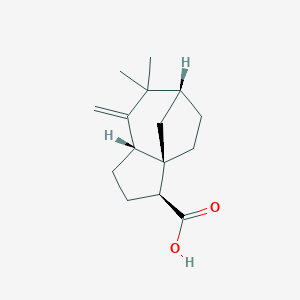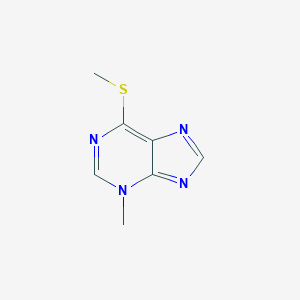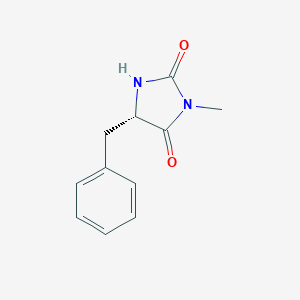
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It is commonly referred to as S-BCDO, and it has been found to have various applications in scientific research.
Wirkmechanismus
The exact mechanism of action of S-BCDO is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. S-BCDO is thought to enhance the activity of GABA, the major inhibitory neurotransmitter in the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemische Und Physiologische Effekte
S-BCDO has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. Additionally, S-BCDO has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-BCDO is its relatively simple synthesis method, which allows for large-scale production. Additionally, S-BCDO has a low toxicity profile, making it a safe compound to work with in lab experiments. However, S-BCDO has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of S-BCDO. One potential area of research is the development of S-BCDO-based therapeutics for the treatment of neurodegenerative diseases. Additionally, further investigation into the mechanism of action of S-BCDO is needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods for S-BCDO could help to increase its availability for research purposes.
Conclusion:
In conclusion, S-BCDO is a promising chemical compound that has various applications in scientific research. Its anticonvulsant, anxiolytic, and sedative effects make it a potential therapeutic agent for the treatment of various diseases. Additionally, S-BCDO has been found to have a low toxicity profile and a relatively simple synthesis method, making it a safe and cost-effective compound to work with in lab experiments. Future research into the therapeutic potential of S-BCDO is needed to fully understand its applications in the field of medicine.
Synthesemethoden
The synthesis of S-BCDO involves the reaction of 5-benzyl-3-methyl-imidazolidine-2,4-dione with a chiral auxiliary. The resulting product is then subjected to chromatographic separation to obtain the desired enantiomer, S-BCDO. The synthesis method of S-BCDO is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
S-BCDO has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, S-BCDO has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
16935-42-5 |
|---|---|
Produktname |
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(5S)-5-benzyl-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 |
InChI-Schlüssel |
WQGOWGGCTNJSPT-VIFPVBQESA-N |
Isomerische SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CC=CC=C2 |
SMILES |
CN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Synonyme |
(S)-5-BENZYL-3-METHYL-IMIDAZOLIDINE-2,4-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



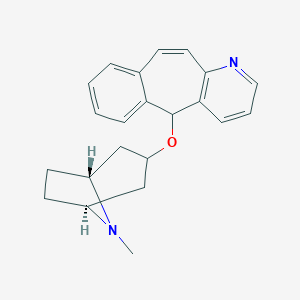
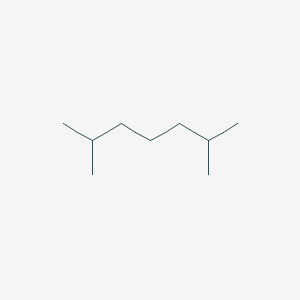
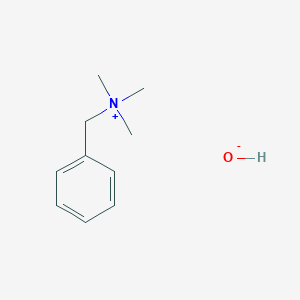
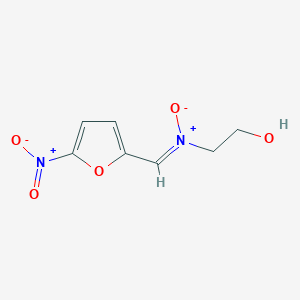
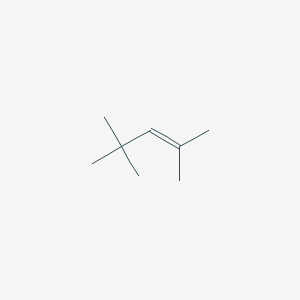
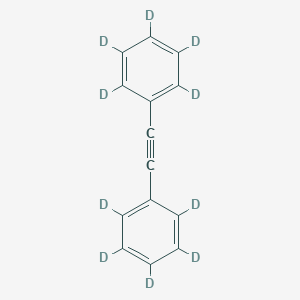
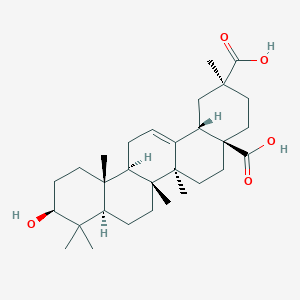
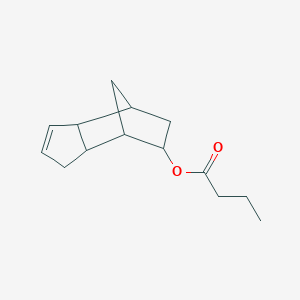
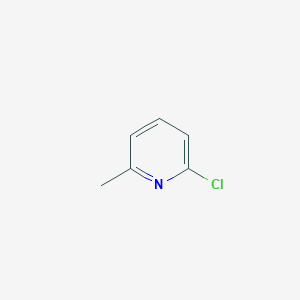
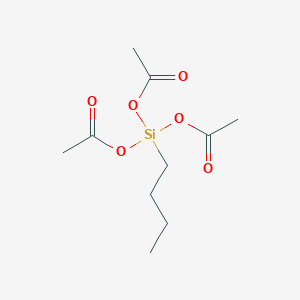
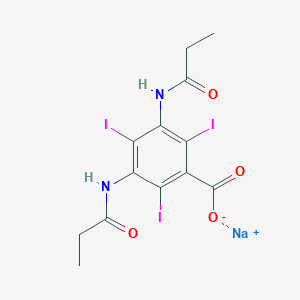
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
